N-[1-amino-1-oxo-2-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,5-dimethylpyrazole-4-carboxamide
Description
N-[1-amino-1-oxo-2-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,5-dimethylpyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino-oxo group, and a pyrazole ring
Properties
IUPAC Name |
N-[1-amino-1-oxo-2-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,5-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-9-12(8-21-23(9)3)13(24)22-15(2,14(20)25)10-5-4-6-11(7-10)16(17,18)19/h4-8H,1-3H3,(H2,20,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRHIWLNXQKHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC(C)(C2=CC(=CC=C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-amino-1-oxo-2-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,5-dimethylpyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone precursor under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the amino-oxo-phenylpropane moiety. This can be achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound shows potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable component in the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.
Mechanism of Action
The mechanism by which N-[1-amino-1-oxo-2-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,5-dimethylpyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-amino-1-oxo-2-phenylpropan-2-yl]-1,5-dimethylpyrazole-4-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-[1-amino-1-oxo-2-[4-(trifluoromethyl)phenyl]propan-2-yl]-1,5-dimethylpyrazole-4-carboxamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group at the meta position on the phenyl ring in N-[1-amino-1-oxo-2-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,5-dimethylpyrazole-4-carboxamide imparts unique electronic and steric properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
